2-Methylthio-3,6-diphenylthiopyranylium iodide
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Overview
Description
Preparation Methods
The synthesis of 2-Methylthio-3,6-diphenylthiopyranylium iodide typically involves the reaction of 3,6-diphenylthiopyrylium salts with methylthio compounds under specific conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts to facilitate the reaction
Chemical Reactions Analysis
2-Methylthio-3,6-diphenylthiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methylthio-3,6-diphenylthiopyranylium iodide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylthio-3,6-diphenylthiopyranylium iodide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-Methylthio-3,6-diphenylthiopyranylium iodide can be compared with other similar compounds, such as:
3,6-Diphenylthiopyrylium iodide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-Methylthio-3,6-diphenylpyranylium iodide: Similar structure but with a different heterocyclic core, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15IS2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-methylsulfanyl-3,6-diphenylthiopyrylium;iodide |
InChI |
InChI=1S/C18H15S2.HI/c1-19-18-16(14-8-4-2-5-9-14)12-13-17(20-18)15-10-6-3-7-11-15;/h2-13H,1H3;1H/q+1;/p-1 |
InChI Key |
WOHGWMDIPORKPN-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=C(C=CC(=[S+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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